Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

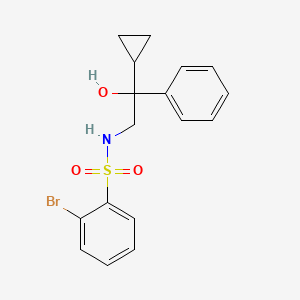

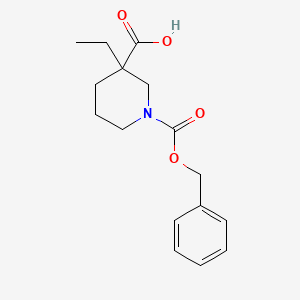

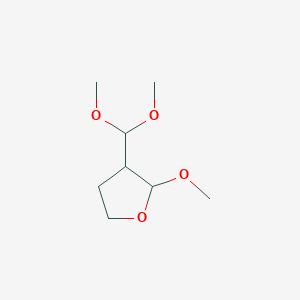

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a heterocyclic ring structure containing two nitrogen atoms. The cyanomethyl, ethyl, and carboxylate ester groups would be attached to specific carbon atoms in the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-deficient triazole ring and the electron-withdrawing cyanomethyl and carboxylate ester groups. It could potentially undergo reactions such as nucleophilic substitution or addition, especially at the electrophilic carbon of the cyanomethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate ester group could impart some degree of solubility in polar solvents. The compound could also exhibit dipole-dipole interactions and hydrogen bonding, affecting its boiling point, melting point, and other physical properties .Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimicrobial activity Therefore, it’s plausible that this compound might interact with certain proteins or enzymes in microorganisms, disrupting their normal function

Mode of Action

This could lead to disruption of essential biochemical processes in the target organisms, resulting in their death or growth inhibition .

Biochemical Pathways

Based on its potential antimicrobial activity, it might interfere with essential metabolic pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters. More research is needed to determine the pharmacokinetic properties of this compound.

Result of Action

Based on its potential antimicrobial activity, it might lead to cell death or growth inhibition in microorganisms by disrupting essential biochemical processes .

Action Environment

The action, efficacy, and stability of Ethyl 5-(cyanomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate could be influenced by various environmental factors. These include temperature, pH, presence of other substances, and the specific characteristics of the target organisms. For instance, the compound’s activity might be enhanced or reduced in different pH conditions or temperatures

Future Directions

properties

IUPAC Name |

ethyl 5-(cyanomethyl)-1-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-3-14-8(13)7-10-6(4-5-9)12(2)11-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNUCKJCARUAPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2423874.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)

![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)

![6-(2-Ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423881.png)